molecular formula C14H15FN2OS B14738558 3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine CAS No. 5273-55-2

3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine

Cat. No.: B14738558
CAS No.: 5273-55-2
M. Wt: 278.35 g/mol
InChI Key: ZXUGIWMSKWZTSP-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the fluorobenzyl and propoxy groups in this compound imparts unique chemical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and thiol derivatives.

    Attachment of the Propoxy Group: The propoxy group can be attached through etherification reactions using propyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the pyridazine ring can be reduced under specific conditions.

    Substitution: The fluorobenzyl and propoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, nucleophiles, and electrophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the propoxy group can influence the compound’s solubility and bioavailability. The sulfanyl group can participate in redox reactions, potentially affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine is unique due to the specific combination of the fluorobenzyl, sulfanyl, and propoxy groups attached to the pyridazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

5273-55-2

Molecular Formula

C14H15FN2OS

Molecular Weight

278.35 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-propoxypyridazine

InChI

InChI=1S/C14H15FN2OS/c1-2-8-18-13-6-7-14(17-16-13)19-10-11-4-3-5-12(15)9-11/h3-7,9H,2,8,10H2,1H3

InChI Key

ZXUGIWMSKWZTSP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)SCC2=CC(=CC=C2)F

Origin of Product

United States

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